1-Bromo-3-cyclobutoxybenzene
Overview
Description
1-Bromo-3-cyclobutoxybenzene is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic ether, where a bromine atom is attached to the benzene ring, and a cyclobutoxy group is attached to the third carbon of the benzene ring. This compound is of interest in organic synthesis and various chemical research applications.
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to participate in various chemical reactions . They can form bonds with nucleophiles, leading to substitution or addition products .
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (2271) and its brominated nature suggest that it may have unique pharmacokinetic properties .
Result of Action
As a brominated compound, it likely participates in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-cyclobutoxy-benzene. For instance, the compound’s storage temperature is recommended to be refrigerated, indicating that temperature can affect its stability . Furthermore, the compound’s reactivity may also be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclobutoxybenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-bromophenol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclobutoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-cyclobutoxybenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: As a building block for the development of pharmaceutical compounds.
Material science: In the synthesis of polymers and other advanced materials.
Chemical biology: As a probe to study biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyclobutoxybenzene: Similar structure but with the cyclobutoxy group attached to the fourth carbon of the benzene ring.
1-Bromo-2-cyclobutoxybenzene: Similar structure but with the cyclobutoxy group attached to the second carbon of the benzene ring.
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of a cyclobutoxy group.
Uniqueness
1-Bromo-3-cyclobutoxybenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-cyclobutyloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZGCKVQXZWKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.